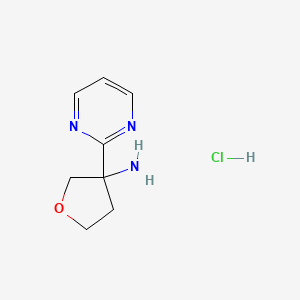

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3O and a molecular weight of 201.65 . It is intended for research use only and is not suitable for human or veterinary use.

Synthesis Analysis

The synthesis of similar compounds, such as novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives, has been achieved using two methods: a classical method using trimethylamine and a method using magnesium oxide nanoparticles . Another study proposed a convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles . These α-aminoamidines can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis

The molecular structure of this compound is represented by the molecular formula C8H12ClN3O . Unfortunately, detailed structural information such as bond lengths and angles are not available in the retrieved sources.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the retrieved sources, related compounds such as novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have been synthesized using trimethylamine and magnesium oxide nanoparticles .Aplicaciones Científicas De Investigación

1. Insecticidal and Antibacterial Potential

Pyrimidine-linked heterocyclic compounds, including those similar to 3-(pyrimidin-2-yl)oxolan-3-amine hydrochloride, have been explored for their insecticidal and antimicrobial potential. A study by Deohate and Palaspagar (2020) synthesized and evaluated certain pyrimidine-linked pyrazole compounds for their insecticidal and antibacterial activities, demonstrating the potential of pyrimidine derivatives in these fields Deohate & Palaspagar, 2020.

2. Corrosion Inhibition

Pyrimidinic Schiff bases, including compounds structurally related to this compound, have been studied as corrosion inhibitors for mild steel in hydrochloric acid solution. A study by Ashassi-Sorkhabi et al. (2005) found that these inhibitors are effective even at low concentrations and are mixed-type inhibitors, suggesting applications in material science and engineering Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005.

3. Fluorescence Binding Studies

The interactions of pyrimidinic compounds with proteins have been investigated using fluorescence binding studies. Meng et al. (2012) synthesized and studied the interactions of p-hydroxycinnamic acid amides, including pyrimidinic derivatives, with bovine serum albumin. These studies can enhance understanding of drug-protein interactions and inform pharmaceutical design Meng, Zhu, Zhao, Yu, & Lin, 2012.

4. Antitumor and Antimicrobial Activities

Research into pyrimidinic compounds has revealed their potential in antitumor and antimicrobial applications. Titi et al. (2020) synthesized pyrazole derivatives, including compounds with pyrimidin-2-amine, and confirmed their biological activity against breast cancer and microbes, demonstrating the potential of pyrimidinic compounds in medicinal chemistry Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020.

5. Corrosion Inhibition and Surface Analysis

In another study, pyrimidine derivatives, similar to this compound, were synthesized and evaluated for their action against corrosion of mild steel in an acidic solution. Yadav et al. (2015) employed various techniques such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy to study the inhibitors. This research contributes to corrosion science and surface chemistry Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015.

Mecanismo De Acción

Target of Action

The primary target of 3-(Pyrimidin-2-yl)oxolan-3-amine hydrochloride is the serine/threonine protein kinase PLK4 . PLK4 is a master regulator of centriole duplication, which is significant for maintaining genome integrity . Due to the detection of PLK4 overexpression in a variety of cancers, PLK4 has been identified as a candidate anticancer target .

Mode of Action

It is known that the compound interacts with its target, plk4, and inhibits its activity . This inhibition disrupts the process of centriole duplication, which can lead to cell cycle arrest and apoptosis in cancer cells .

Biochemical Pathways

The compound affects the pathway of centriole duplication by inhibiting PLK4 . This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Pharmacokinetics

It is known that the compound exhibits good plasma stability and liver microsomal stability . These properties suggest that the compound may have good bioavailability.

Result of Action

The inhibition of PLK4 by this compound leads to disruption of centriole duplication . This can result in cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their proliferation .

Propiedades

IUPAC Name |

3-pyrimidin-2-yloxolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O.ClH/c9-8(2-5-12-6-8)7-10-3-1-4-11-7;/h1,3-4H,2,5-6,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCVCKDMWDCNAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=NC=CC=N2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone oxime](/img/structure/B2839038.png)

![[(2,5-DIFLUOROPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2839040.png)

![1-(2-ethoxyphenyl)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}urea](/img/structure/B2839041.png)

![3-(Propan-2-yl)-2-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2839042.png)

![N-[5-Oxo-1-(2-phenoxyethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2839043.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2839045.png)

![2-(2-methylphenoxy)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2839048.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[1-(4-fluorophenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2839050.png)